[(2-Fluoro-3-methylphenyl)methyl](propan-2-yl)amine
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Overview
Description
(2-Fluoro-3-methylphenyl)methylamine is an organic compound that belongs to the class of substituted amines. This compound features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an amine group via a propan-2-yl linkage. The presence of the fluorine atom and the methyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzyl chloride and isopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is typically heated to reflux in an appropriate solvent such as toluene or dichloromethane.
Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction between the benzyl chloride and the amine.
Industrial Production Methods
In an industrial setting, the production of (2-Fluoro-3-methylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
(2-Fluoro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
(2-Fluoro-4-methylphenyl)methylamine: Similar structure but with the methyl group in a different position, which can affect its chemical reactivity and biological activity.
(2-Fluoro-3-methylphenyl)methylamine: Similar structure but with an ethyl group instead of a propan-2-yl group, which can influence its physical properties and interactions with molecular targets.
(2-Chloro-3-methylphenyl)methylamine:
Properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)13-7-10-6-4-5-9(3)11(10)12/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTKRANLXGREPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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